molecular formula C15H18N4O B2507242 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea CAS No. 1448063-08-8

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea

Cat. No.: B2507242
CAS No.: 1448063-08-8
M. Wt: 270.336
InChI Key: SCNOZXIXYHIXMH-UHFFFAOYSA-N
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Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is a synthetic organic compound that features a unique structure combining a pyrazole ring with a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylurea moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone: This compound shares the pyrazole ring but differs in the functional groups attached.

    (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol: Similar in structure but contains a hydroxyl group instead of the urea linkage.

Uniqueness

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is unique due to its combination of a pyrazole ring with a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19-14(11-7-8-11)9-13(18-19)10-16-15(20)17-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNOZXIXYHIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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